Benzimidazole, 2-phenoxymethyl-, hydrochloride
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Overview
Description
Benzimidazole, 2-phenoxymethyl-, hydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-phenoxymethyl-, hydrochloride typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 2-phenoxymethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Scientific Research Applications
Benzimidazole, 2-phenoxymethyl-, hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzimidazole, 2-phenoxymethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as those involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer and antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities.
2-(4-Fluorobenzyl)-1H-benzimidazole: Known for its antiproliferative activity against cancer cell lines.
5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole: Exhibits potent antimicrobial activity.
Uniqueness
Benzimidazole, 2-phenoxymethyl-, hydrochloride stands out due to its unique combination of a benzimidazole core and a phenoxymethyl group. This structural modification enhances its biological activity and broadens its range of applications compared to other benzimidazole derivatives .
Properties
CAS No. |
20904-13-6 |
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Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-(phenoxymethyl)-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C14H12N2O.ClH/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H |
InChI Key |
RCQZSBFFYKSWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
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